molecular formula C12H14N4OS B14365066 N-Phenyl-N'-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea CAS No. 94563-50-5

N-Phenyl-N'-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea

Cat. No.: B14365066
CAS No.: 94563-50-5
M. Wt: 262.33 g/mol
InChI Key: XTIKZZRAZYTODR-UHFFFAOYSA-N
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Description

“N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea typically involves the reaction of phenyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, yield, and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the thiadiazole ring to a more saturated form.

    Substitution: Various substitution reactions can occur, particularly on the phenyl ring or the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under specific conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, these compounds may be investigated for their potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry

Industrially, thiadiazole derivatives can be used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.

Mechanism of Action

The mechanism of action of N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would vary accordingly.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-(2-methyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
  • N-Phenyl-N’-(2-ethyl-1,2,3-thiadiazol-5(2H)-ylidene)urea

Uniqueness

N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea may exhibit unique properties due to the presence of the propyl group, which can influence its reactivity, solubility, and biological activity compared to its methyl and ethyl analogs.

Properties

94563-50-5

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

1-phenyl-3-(2-propylthiadiazol-5-ylidene)urea

InChI

InChI=1S/C12H14N4OS/c1-2-8-16-13-9-11(18-16)15-12(17)14-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,17)

InChI Key

XTIKZZRAZYTODR-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=CC(=NC(=O)NC2=CC=CC=C2)S1

Origin of Product

United States

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